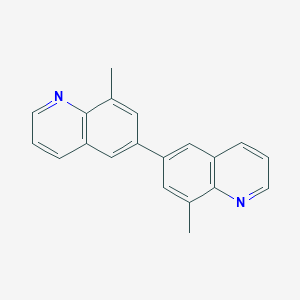![molecular formula C15H17FOS B14197478 2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene CAS No. 919111-80-1](/img/structure/B14197478.png)
2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene involves its interaction with molecular targets and pathways. The presence of the fluorine atom and methoxyphenyl group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological processes, making the compound useful in various research and therapeutic applications.
相似化合物的比较
Similar Compounds
- 2-[2-Fluoro-1-(4-methoxyphenyl)ethyl]-5-methylthiophene
- 2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-4-methylthiophene
Uniqueness
2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene is unique due to its specific substitution pattern on the thiophene ring. The combination of the fluorine atom and methoxyphenyl group imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
919111-80-1 |
|---|---|
分子式 |
C15H17FOS |
分子量 |
264.4 g/mol |
IUPAC 名称 |
2-[2-fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene |
InChI |
InChI=1S/C15H17FOS/c1-10-4-9-14(18-10)15(11(2)16)12-5-7-13(17-3)8-6-12/h4-9,11,15H,1-3H3 |
InChI 键 |
DGXFDHPBGROHLM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C(C2=CC=C(C=C2)OC)C(C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


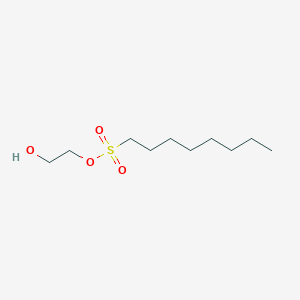
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)
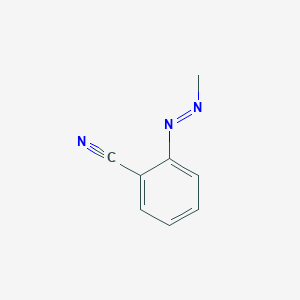
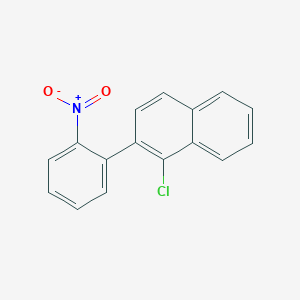
![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)
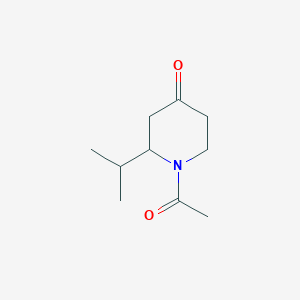
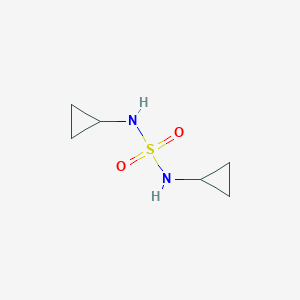
![(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14197449.png)
![9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14197450.png)
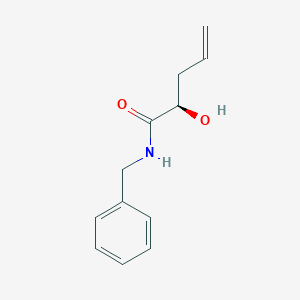
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole]](/img/structure/B14197458.png)
